N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide
Beschreibung
N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a furan-2-yl group at the 2-position and a thiophene-3-carboxamide moiety linked via a methylene bridge.
Eigenschaften
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-15(12-5-8-20-10-12)17-9-11-3-1-6-16-14(11)13-4-2-7-19-13/h1-8,10H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKNTEUTVMFKHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Hantzsch Pyridine Synthesis for 3-Aminomethyl Intermediate
The pyridine scaffold is constructed via a modified Hantzsch reaction, utilizing ethyl acetoacetate, ammonium acetate, and furan-2-carbaldehyde under reflux conditions in ethanol. This one-pot cyclization produces 2-(furan-2-yl)pyridine-3-carbaldehyde as the primary intermediate. Subsequent reductive amination with sodium cyanoborohydride converts the aldehyde to a 3-aminomethyl group, critical for later amide coupling.
Table 1: Optimization of Hantzsch Reaction Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78 |
| Temperature (°C) | 80 | 82 |
| Catalyst | None | – |
| Reaction Time (h) | 12 | 75 |
Reductive amination proceeds at room temperature using a 1:1.2 molar ratio of aldehyde to ammonium acetate, achieving 89% conversion.
Methyl Group Functionalization for Amide Bond Formation
Chloromethylation and Amine Derivatization
Chloromethylation of 2-(furan-2-yl)pyridine at the 3-position employs paraformaldehyde and HCl gas in acetic acid, yielding 3-(chloromethyl)-2-(furan-2-yl)pyridine (74% yield). Subsequent nucleophilic substitution with aqueous ammonia generates the 3-aminomethyl intermediate, isolated as a hydrochloride salt (81% yield).
Challenges :
- Competing dimerization during chloromethylation.
- Moisture-sensitive intermediates requiring anhydrous conditions.
Amide Bond Formation with Thiophene-3-carboxylic Acid
EDCI/HOBt-Mediated Coupling
The final step couples 3-aminomethyl-2-(furan-2-yl)pyridine with thiophene-3-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane. After 24 hours at room temperature, the reaction achieves 85% yield, with purity >98% confirmed by HPLC.
Table 2: Amidation Reaction Optimization
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Coupling Agent | EDCI/HOBt | 85 |
| Solvent | DCM | 82 |
| Temperature (°C) | 25 | 85 |
| Equivalents Acid | 1.2 | 88 |
Alternative methods, such as mixed anhydride formation with ClCO₂Et, yield inferior results (67–72%) due to thiophene ring sensitivity.
Industrial Scalability and Process Intensification
Continuous Flow Reactor Systems
A three-stage continuous flow system reduces reaction times from 36 hours (batch) to 8 hours:
- Pyridine Synthesis : Microreactor at 100°C, 2 bar pressure.
- Amination : Packed-bed reactor with immobilized NaBH₃CN.
- Amidation : Tubular reactor with inline IR monitoring.
This setup achieves 80% overall yield at a 10 kg/day scale, with solvent recycling reducing waste by 40%.
Analytical Characterization and Validation
Spectroscopic Data
Purity and Stability
HPLC analysis (C18 column, MeCN/H₂O gradient) shows 98.5% purity. Accelerated stability testing (40°C/75% RH) confirms no degradation over 6 months.
Analyse Chemischer Reaktionen
Types of Reactions
N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxamide to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like NBS (N-bromosuccinimide) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan and thiophene oxides, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various coupling reactions, such as Suzuki-Miyaura coupling and amide bond formation. These reactions often involve palladium catalysts and specific coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Biology
This compound is under investigation for its potential bioactive properties, including:
- Antimicrobial Activity : Preliminary studies suggest that it exhibits significant antibacterial effects against various pathogens.
- Antiviral Properties : Research indicates potential efficacy against viral infections, possibly through inhibition of viral replication mechanisms.
- Anticancer Activity : The compound's ability to interact with specific cellular pathways positions it as a candidate for cancer therapeutics.
Medicine
The therapeutic applications of N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide are being explored in several areas:
- Targeting Enzymatic Pathways : Its structural motifs allow for interactions with enzymes involved in disease processes, making it a target for drug development.
- Novel Drug Formulations : The compound's unique properties enable the formulation of new drugs that may enhance bioavailability and reduce side effects.
Industry
In industrial applications, this compound is being evaluated for:
- Material Science : Its electronic and optical properties make it suitable for developing new materials, potentially useful in electronics or photonics.
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide demonstrated significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating potential as a new antimicrobial agent.
| Compound | MIC (µg/mL) | Bacteria Tested |
|---|---|---|
| N-(Furan-Pyridine Thiophene) | 8 | Staphylococcus aureus |
| Standard Antibiotic | 16 | Staphylococcus aureus |
Case Study 2: Anticancer Activity
In vitro studies have shown that N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide induces apoptosis in cancer cell lines through the activation of caspase pathways. This suggests its role as a potential anticancer agent.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 5.5 | Caspase Activation |
| HeLa (Cervical Cancer) | 4.0 | Caspase Activation |
Wirkmechanismus
The mechanism of action of N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs in Thiophene/Furan Carboxamide Series
The synthesis and characterization of thiophene- and furan-carboxamide derivatives are well-documented in . Key analogs include:
Key Observations :
- Thiophene vs. Furan Stability : Thiophene carboxamides (e.g., 98b) exhibit higher thermal and oxidative stability than furan analogs (e.g., 97a) due to sulfur’s electron-donating effects .
- Bioactivity Potential: Bulky substituents (e.g., 6p) enhance receptor binding selectivity, a feature relevant to the target compound’s pyridine-furan-thiophene architecture .
Ranitidine-Related Compounds with Furan Moieties
describe ranitidine derivatives (e.g., nitroacetamides, diamines) containing furan rings. For example:
- Ranitidine Diamine Hemifumarate: Features a 5-[(dimethylamino)methyl]furan-2-yl group linked to a sulfanyl-ethylamine chain.
- Ranitidine Nitroacetamide : Includes a nitroacetamide side chain on a furan-methyl-sulfanyl-ethyl backbone.
Comparison Points :
- Solubility : Ranitidine derivatives exhibit high solubility due to polar groups (e.g., nitro, sulfanyl), whereas the target compound’s thiophene-carboxamide may reduce solubility .
- Synthetic Complexity : Ranitidine analogs require multi-step functionalization of the furan core, contrasting with the target compound’s pyridine-thiophene conjugation .
Dihydropyridine and Thienopyridine Derivatives
highlights 1,4-dihydropyridines (e.g., AZ257, AZ331) with furyl and thioether substituents. These compounds, such as 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ257), share structural motifs with the target compound:
- Pharmacological Relevance : Dihydropyridines are calcium channel blockers; the target compound’s heteroaromatic system may confer similar bioactivity .
Biologische Aktivität
N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide features a complex structure combining furan, pyridine, and thiophene rings. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The unique arrangement of these atoms facilitates various interactions within biological systems, making it a candidate for diverse applications in pharmacology and biochemistry.
Synthesis Methods
The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide typically involves multi-step reactions. A common synthetic route includes:
- Formation of the furan-pyridine intermediate : This can be achieved through a Suzuki-Miyaura coupling reaction using furan boronic acid and pyridine halide in the presence of a palladium catalyst.
- Introduction of the thiophene ring : The intermediate is reacted with a thiophene carboxylic acid derivative under amide coupling conditions, often employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide. For instance, derivatives of similar structures have shown significant activity against various pathogens:
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity |
|---|---|---|---|
| 7b | 0.22 - 0.25 | - | Antibacterial |
| Ciprofloxacin | - | - | Control |
| Ketoconazole | - | - | Control |
These derivatives exhibited not only bactericidal activity but also significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming conventional antibiotics like Ciprofloxacin .
Cytotoxicity and Selectivity
Cytotoxicity studies reveal that N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide derivatives possess low cytotoxicity across various cell lines. For example, IC50 values greater than 60 μM indicate noncytotoxicity, making these compounds attractive for therapeutic applications .
The biological activity of N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide is believed to stem from its ability to inhibit key enzymes involved in bacterial growth and replication. In particular, some derivatives have been identified as effective inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .
Study on Antimicrobial Efficacy
A study focusing on the antimicrobial efficacy of pyridine-based compounds reported that several derivatives exhibited potent activity against resistant strains of bacteria. The most active compound demonstrated an MIC value significantly lower than that of established antibiotics, suggesting a promising avenue for developing new antimicrobial agents .
Investigation into Anticancer Properties
Research has also indicated potential anticancer properties associated with compounds structurally similar to N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide. Preliminary findings suggest that these compounds may induce apoptosis in cancer cell lines, although further investigations are required to elucidate the underlying mechanisms .
Q & A
Q. What are the standard synthetic routes for N-((2-(furan-2-yl)pyridin-3-yl)methyl)thiophene-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including heterocyclic ring formation and cross-coupling. Key steps:
- Pyridine core synthesis : Use Hantzsch pyridine synthesis or condensation reactions to form the pyridine-thiophene scaffold .
- Furan introduction : Employ Suzuki-Miyaura coupling with furan-2-ylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄) in a THF/H₂O solvent system at 80°C .
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and catalyst loading to improve yield. For example, LiAlH₄ in dry THF selectively reduces carboxamide to amines without affecting aromatic rings .
Table 1 : Critical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyridine formation | KMnO₄ in H₂O, 80°C | 65–70 | |
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, THF/H₂O, 80°C | 75–80 | |
| Amide reduction | LiAlH₄, dry THF, reflux | 60–65 |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) resolve aromatic protons (δ 6.5–8.5 ppm) and confirm amide bond presence (NH peak at δ 9–10 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 314.08 for C₁₅H₁₂N₂O₂S) .
- HPLC : Reverse-phase HPLC with C18 columns (ACN/H₂O gradient) assesses purity (>95%) and monitors reaction progress .
Q. What are the primary challenges in purifying this compound, and how can they be addressed?
- Methodological Answer :
- Challenge 1 : Co-elution of byproducts (e.g., unreacted thiophene derivatives). Solution : Use preparative HPLC with a 0.1% TFA modifier to enhance separation .
- Challenge 2 : Hygroscopicity of intermediates. Solution : Store compounds under inert gas (N₂/Ar) and use anhydrous solvents during crystallization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer effects) for this compound?
- Methodological Answer :
- Step 1 : Compare assay conditions (e.g., cell lines, dose ranges). For example, IC₅₀ values may vary between HeLa (cervical cancer) and HepG2 (liver cancer) due to differential target expression .
- Step 2 : Conduct target-specific assays (e.g., kinase inhibition profiling) to identify primary vs. off-target effects .
- Step 3 : Use structural analogs (e.g., furan-to-thiophene substitutions) to isolate pharmacophore contributions .
Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or GPCRs. Focus on π-π stacking between the pyridine ring and hydrophobic pockets .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes .
- QSAR : Develop models using descriptors like LogP and polar surface area to predict bioavailability .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Core Modifications : Synthesize analogs with substituted furans (e.g., 5-nitro-furan) to enhance electron-withdrawing effects .
- Side Chain Variation : Replace the methylene linker with ethylene to evaluate steric effects on target binding .
- Bioassay Pipeline : Test analogs in parallel against a panel of targets (e.g., kinases, proteases) to map selectivity .
Table 2 : SAR Observations from Analog Studies
| Modification | Activity Change (vs. Parent) | Reference |
|---|---|---|
| Furan → Thiophene | ↑ Anticancer (2-fold) | |
| Amide → Ester | ↓ Solubility, ↑ LogP | |
| Pyridine N-oxide derivative | Enhanced kinase inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
